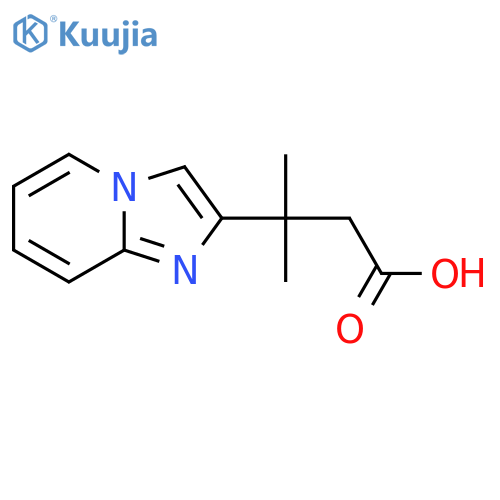

Cas no 2229195-39-3 (3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid)

3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid

- 2229195-39-3

- 3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid

- EN300-1749992

-

- インチ: 1S/C12H14N2O2/c1-12(2,7-11(15)16)9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16)

- InChIKey: SIGQGWOPLDRFEP-UHFFFAOYSA-N

- ほほえんだ: OC(CC(C)(C)C1=CN2C=CC=CC2=N1)=O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749992-2.5g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 2.5g |

$3136.0 | 2023-09-20 | ||

| Enamine | EN300-1749992-5.0g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 5g |

$4641.0 | 2023-06-03 | ||

| Enamine | EN300-1749992-10g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 10g |

$6882.0 | 2023-09-20 | ||

| Enamine | EN300-1749992-0.1g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 0.1g |

$1408.0 | 2023-09-20 | ||

| Enamine | EN300-1749992-10.0g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 10g |

$6882.0 | 2023-06-03 | ||

| Enamine | EN300-1749992-0.05g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 0.05g |

$1344.0 | 2023-09-20 | ||

| Enamine | EN300-1749992-0.25g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 0.25g |

$1472.0 | 2023-09-20 | ||

| Enamine | EN300-1749992-1.0g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 1g |

$1599.0 | 2023-06-03 | ||

| Enamine | EN300-1749992-0.5g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 0.5g |

$1536.0 | 2023-09-20 | ||

| Enamine | EN300-1749992-1g |

3-{imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic acid |

2229195-39-3 | 1g |

$1599.0 | 2023-09-20 |

3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

8. Back matter

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acidに関する追加情報

Compound CAS No. 2229195-39-3: 3-{Imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic Acid

The compound with CAS No. 2229195-39-3, commonly referred to as 3-{Imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic Acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The imidazo[1,2-a]pyridine core of this molecule is a heterocyclic structure that contributes to its stability and reactivity, making it a valuable substrate for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of 3-{Imidazo[1,2-a]pyridin-2-yl}-3-methylbutanoic Acid as a lead compound for anti-inflammatory and anti-cancer drug development. The methylbutanoic acid moiety attached to the imidazopyridine ring introduces additional functional groups that can be exploited for enhancing bioavailability and targeting specific biological pathways.

The synthesis of CAS No. 2229195-39-3 involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine ring system. This is followed by the introduction of the methylbutanoic acid group through methods such as alkylation or acylation. The optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for achieving high yields and purity of the final product. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In terms of applications, CAS No. 2229195-39-3 has shown promise in various biological assays. For example, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro experiments have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology research.

The structural versatility of CAS No. 2229195-39-3 also makes it an attractive scaffold for medicinal chemists aiming to develop new drug candidates. By modifying the substituents on the imidazopyridine ring or the methylbutanoic acid side chain, researchers can explore a wide range of biological activities and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

From an environmental standpoint, understanding the degradation pathways and ecological impact of CAS No. 2229195-39-3 is essential for ensuring sustainable practices in chemical synthesis and application. Recent research has focused on evaluating the biodegradability of this compound under various environmental conditions, with findings suggesting that it undergoes microbial degradation under aerobic conditions.

In conclusion, CAS No. 22

2229195-39-3 (3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid) 関連製品

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)

- 534-59-8(Butylmalonic acid)

- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)

- 59514-47-5(PHOSPHONIUM, OCTADECYLTRIPHENYL-)

- 771444-09-8(3-chlorocyclobutan-1-amine)

- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)